4-[(Methylsulfanyl)methyl]cyclohexan-1-amine
Description
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine (CAS: 1343973-37-4) is a cyclohexylamine derivative with a methylsulfanyl-methyl substituent at the 4-position. Its molecular formula is C₇H₁₅NS (MW: 145.27 g/mol), and it features a cyclohexane ring with a primary amine group and a methylsulfanyl-methyl side chain. The SMILES notation is CSC1CCC(CC1)N, and its InChIKey is RYTOBWATSBGTFT-UHFFFAOYSA-N . This compound is utilized in pharmaceutical synthesis and organic chemistry research, particularly as a precursor for complex molecules due to its reactive amine group and sulfur-containing moiety .
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
4-(methylsulfanylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H17NS/c1-10-6-7-2-4-8(9)5-3-7/h7-8H,2-6,9H2,1H3 |
InChI Key |
DTQPLYIZDFXBGM-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylthiomethyl chloride in the presence of a base to form 4-[(Methylsulfanyl)methyl]cyclohexan-1-one. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like LiAlH4.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Alkyl halides, base
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: N-alkylated derivatives
Scientific Research Applications
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1. 4-(Methylsulfanyl)butan-1-amine (Compound 61)
- Structure : Linear butane chain with a methylsulfanyl group at the 4-position and a primary amine.
- Key Differences :
- Lacks the cyclohexane ring, reducing steric hindrance and altering lipophilicity (logP ~1.2 vs. ~1.7 for the target compound).
- Synthesis : Produced via reaction of 1-bromo-4-N-(phthalimido)butane with sodium methyl mercaptide, followed by deprotection .
- Applications : Intermediate for sulforaphane analogs, highlighting its role in bioactive molecule synthesis .
2.1.2. Cyclohexanamine, 4,4'-methylenebis- (CAS 1761-71-3)
- Structure : Two cyclohexanamine groups linked by a methylene bridge.
- Key Differences :
- Bicyclic structure increases molecular weight (C₁₃H₂₄N₂) and rigidity.
- Toxicity : Classified as hazardous due to primary amine groups; read-across data from analogs suggest skin/eye irritation and respiratory sensitization .
- Applications : Used in polymer curing agents, contrasting with the target compound’s pharmaceutical focus .
Substituent Variations
2.2.1. 2-[(4-Chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine
- Structure : Cyclohexanamine with 4-isopropyl and 4-chlorobenzyl substituents.
- Key Differences: Increased lipophilicity (logD ~1.7 at pH 7.4) due to chlorophenyl and isopropyl groups. Applications: Potential CNS activity inferred from structural similarity to psychoactive amines .
2.2.2. 2-(cyclohex-1-en-1-yl)ethylamine
- Structure : Combines cyclohexene and methylsulfanylphenyl groups.
- Key Differences :
Pharmacological Derivatives
2.3.1. (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (Compound 289)
- Structure : Cyclohexanamine with a 4-methylpiperazine substituent.
- Key Differences :
2.3.2. 4-Methylsulfanylmethyl-cyclohexylamine HCl
- Structure : Hydrochloride salt of the target compound.
- Key Differences :
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis is more streamlined (e.g., via mercaptide alkylation) compared to piperazine derivatives requiring multi-step protection/deprotection .
- Toxicity Profile : Primary amines like 4,4'-methylenebis(cyclohexanamine) exhibit higher hazards than the target compound, which lacks robust toxicity data .
Biological Activity
4-[(Methylsulfanyl)methyl]cyclohexan-1-amine, also known as 4-Methylsulfanylmethylcyclohexanamine, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine is C₈H₁₇NS, with a molecular weight of 159.29 g/mol. The compound features a cyclohexane ring substituted with both a methylsulfanyl group and an amine functionality. This dual functionality enhances its reactivity and potential interactions with biological targets.
The biological activity of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine is primarily attributed to its amine and methylsulfanyl groups. These functional groups enable the compound to engage in hydrogen bonding and electrostatic interactions with various molecular targets, including enzymes and receptors. Preliminary studies indicate that it may interact with cyclooxygenase enzymes, which are crucial in inflammatory processes, suggesting potential anti-inflammatory properties .
Anti-inflammatory Potential
Initial investigations into the anti-inflammatory properties of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine have shown promise. The compound's ability to modulate enzyme activity could lead to reduced inflammation markers in vitro. However, comprehensive biological evaluations are still required to establish its efficacy fully.
Comparative Analysis
To better understand the unique properties of 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine, it can be compared with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[(Methylsulfanyl)methyl]cyclohexan-1-one | Ketone instead of amine group | Lacks amino functionality, altering reactivity |
| Cyclohexylamine | Simpler amine derivative | Does not contain the methylsulfanyl group |
| 4-Methylcyclohexan-1-amine | Methyl group instead of methylsulfanyl | Different functional group affects biological activity |
This comparative analysis highlights how structural variations influence biological activity and therapeutic potential .
Case Studies
While specific case studies focusing solely on 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine are sparse, related research on compounds with similar structures provides insights into its potential applications:
- Anti-inflammatory Mechanisms : Research indicates that compounds similar to 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine can inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins .
- Cytotoxicity in Cancer Models : Studies on analogs have shown varying degrees of cytotoxicity across different cancer cell lines, suggesting that modifications in structure can enhance or diminish therapeutic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
